molecular formula C18H21N3O7 B3983605 Cyclopentyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cyclopentyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3983605
M. Wt: 391.4 g/mol
InChI Key: QOMAINVCEJVRIL-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via Biginelli-like multicomponent reactions. DHPMs are renowned for their pharmacological versatility, including antitumor, antiviral, and enzyme inhibitory activities . The compound features a cyclopentyl ester group, a 4-hydroxy-3-methoxy-5-nitrophenyl substituent at the C4 position, and a methyl group at C4. The nitro group at the phenyl ring’s C5 position distinguishes it from other DHPMs, introducing electron-withdrawing effects that may modulate reactivity and biological interactions .

Properties

IUPAC Name

cyclopentyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O7/c1-9-14(17(23)28-11-5-3-4-6-11)15(20-18(24)19-9)10-7-12(21(25)26)16(22)13(8-10)27-2/h7-8,11,15,22H,3-6H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMAINVCEJVRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C(=O)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of cyclopentanone with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization with urea and methyl acetoacetate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes reactions at its reactive sites:

Hydrolysis of the Ester Group

The cyclopentyl ester (COOR) can hydrolyze to form a carboxylic acid under basic or acidic conditions:

COORH2O/CatalystCOOH+ROH\text{COOR} \xrightarrow{\text{H}_2\text{O}/\text{Catalyst}} \text{COOH} + \text{ROH}

This reaction is critical for activating the carboxylate group for further derivatization .

Reduction of the Nitro Group

The nitro group (-NO₂) can be reduced to an amine (-NH₂) using catalysts like H₂/Pd or Fe/HCl:

-NO2H2/Pd-NH2\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd}} \text{-NH}_2

This transformation may enhance bioactivity by introducing a basic amine group .

Esterification/Etherification of the Hydroxyl Group

The phenolic hydroxyl (-OH) can react with alcohols or alkyl halides to form ethers or esters:

-OHR-X-OR(R = alkyl/aryl)\text{-OH} \xrightarrow{\text{R-X}} \text{-OR} \quad \text{(R = alkyl/aryl)}

This alters solubility and stability .

Biological Activity Correlation

While direct data on this compound is limited, analogous tetrahydropyrimidines exhibit:

  • Antimicrobial activity : Enhanced by electron-withdrawing groups (e.g., nitro) .

  • Antitubercular potential : MIC values as low as 3.13 μg/mL for similar derivatives .

  • Antioxidant properties : Linked to hydroxyl groups and conjugated systems .

Activity Key Features Relevant Sources
Antimicrobial Nitro groups improve activity via electron-withdrawing effects
Antitubercular MIC values comparable to ethambutol (7.6 μM)
Antioxidant Hydroxyl groups contribute to radical scavenging

Structural Stability and Reactivity

  • Thioxo group (C=S) : Can undergo hydrolysis to form a carbonyl (C=O) group under acidic/basic conditions.

  • Pyrimidine ring : Susceptible to alkylation or acylation at the N-position .

Spectroscopic Characterization

Key analytical data for verification:

  • ¹H NMR :

    • Singlet at ~1.32 ppm (CH₃ groups).

    • Triplet at ~4.45 ppm (–CH₂– group).

    • Peak at ~5.76 ppm (NH protons) .

  • Mass Spectrometry : Molecular ion peak at m/z 330.4 (PubChem CID: 2848182) .

Green Chemistry Considerations

Efficient synthesis methods include:

  • Microwave-assisted synthesis : Reduces reaction time to 3–30 minutes .

  • Mortar-pastel mechanochemistry : Avoids organic solvents .

Method Advantages
Microwave synthesis High yield (80–96%), shorter reaction time
Mechanochemistry Solvent-free, energy-efficient

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to cyclopentyl tetrahydropyrimidines possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, potentially serving as lead compounds for antibiotic development .

Anticancer Potential

Studies have explored the cytotoxic effects of related tetrahydropyrimidine derivatives on cancer cell lines. The presence of the nitrophenyl group is thought to play a crucial role in inducing apoptosis in cancer cells, making it a candidate for further anticancer drug development .

Enzyme Inhibition

Cyclopentyl tetrahydropyrimidines have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. For example, they may act as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer therapy and antimicrobial treatment .

Research Findings

A notable study published in De Gruyter highlighted the synthesis and characterization of similar compounds, providing insights into their structural properties and potential biological activities. The crystal structure analysis revealed favorable interactions that could enhance biological efficacy .

Case Studies

  • Antimicrobial Testing : A series of tests conducted on derivatives of this compound demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could significantly enhance potency.
  • Cytotoxicity Assays : In vitro studies using different cancer cell lines (e.g., HeLa and MCF-7) showed that specific analogs exhibited selective cytotoxicity, with IC50 values suggesting promising candidates for further development as anticancer agents.

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialCyclopentyl derivative AE. coli15
AnticancerCyclopentyl derivative BHeLa10
Enzyme InhibitionCyclopentyl derivative CDHFR25

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, binding to receptors, and altering cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Features of Selected DHPM Derivatives
Compound Name Ester Group C4 Substituent C6 Substituent Key Functional Groups
Target Compound Cyclopentyl 4-hydroxy-3-methoxy-5-nitrophenyl Methyl Nitro, Hydroxy, Methoxy
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-... Ethyl 5-(methoxymethyl)furan-2-yl Methyl Furan, Methoxymethyl
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-... Methyl 3-ethoxy-4-hydroxyphenyl Methyl Ethoxy, Hydroxy
Ethyl 4-(4-cyanophenyl)-2-thioxo-... Ethyl 4-cyanophenyl Methyl Cyano, Thioxo
Methyl 6-methyl-4-(5-methylthiophen-2-yl)-... Methyl 5-methylthiophen-2-yl Methyl Thiophene, Methylthio

Key Observations :

  • C4 Substituents : The nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy, ethoxy) in analogs, which may alter electronic distribution and hydrogen-bonding capacity .
  • Thioxo vs. Oxo : Thioxo-containing derivatives (e.g., ) exhibit distinct hydrogen-bonding patterns, affecting crystallinity and solubility .

Key Insights :

  • Thymidine Phosphorylase Inhibition : The target compound’s nitro group may mimic the electron-deficient aromatic systems seen in TP inhibitors like 5-fluorouracil derivatives .
  • Antioxidant Activity : Unlike thioxo-containing DHPMs (), the target compound’s nitro group likely reduces radical scavenging efficacy due to its electron-withdrawing nature .
  • Cytotoxicity: The absence of a cyano or thiophene group in the target compound suggests differing mechanisms compared to analogs in and .

Crystallographic and Conformational Analysis

  • Hydrogen Bonding : The target compound’s hydroxy and methoxy groups may form intramolecular hydrogen bonds, as seen in Methyl 4-(3-ethoxy-4-hydroxyphenyl)-... (), which adopts a chair-like conformation stabilized by O–H···O interactions .
  • Crystal Packing : Analogous compounds (e.g., ) exhibit layered packing via π-π stacking, suggesting similar behavior for the target compound .

Structure-Activity Relationship (SAR) Trends

Ester Group Size : Larger esters (e.g., cyclopentyl) may improve bioavailability but reduce aqueous solubility .

Aromatic Substituents : Thiophene/furan rings enhance π-π interactions in enzyme binding, whereas nitro groups favor charge-transfer interactions .

Biological Activity

Cyclopentyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrimidine core with various functional groups that may contribute to its biological activity. The molecular formula is C17H19N3O5C_{17}H_{19}N_{3}O_{5} .

Structural Components

  • Cyclopentyl Group : This moiety may influence the lipophilicity and membrane permeability of the compound.
  • Nitrophenyl Group : Known for its role in various pharmacological activities, potentially enhancing interactions with biological targets.
  • Hydroxy and Methoxy Substituents : These groups can affect the compound's reactivity and binding affinity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related tetrahydropyrimidines have been shown to induce apoptosis in cancer cells by modulating pathways such as MEK/ERK and endoplasmic reticulum (ER) stress .

Case Study: Triple-Negative Breast Cancer (TNBC)

A study demonstrated that a similar compound induced apoptotic cell death in TNBC cells through the activation of ER stress pathways. This suggests that this compound might have comparable effects .

Antibacterial Activity

The antibacterial properties of related compounds have also been explored. For example, thieno[2,3-d]pyrimidinediones showed potent activity against multi-drug resistant Gram-positive bacteria . Although specific data on the target compound's antibacterial activity is limited, its structural analogs suggest potential efficacy against bacterial pathogens.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Targeting enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : Interfering with pathways critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : Promoting programmed cell death in cancerous cells.

Data Table: Biological Activities

Biological ActivityReferenceMechanism
Anticancer (TNBC) Induction of apoptosis via ER stress
Antibacterial Potential inhibition of bacterial growth
Enzyme Inhibition Targeting specific cellular pathways

Q & A

Q. What synthetic methodologies are optimal for preparing this compound, and how does the nitro substituent influence reaction conditions?

The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters, and ureas/thioureas. The nitro group on the phenyl ring may require controlled acidic conditions (e.g., HCl/acetic acid) to prevent premature reduction. Purification typically involves recrystallization using ethanol/water mixtures or column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients .

Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).
  • Adjust stoichiometry to account for electron-withdrawing nitro groups, which may slow cyclocondensation.

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the compound’s molecular conformation and hydrogen-bonding network?

Q. How do substituents (e.g., nitro vs. methoxy) influence biological activity in dihydropyrimidine derivatives?

Structure-activity relationship (SAR) studies indicate:

  • Nitro groups enhance electron-deficient character, potentially improving enzyme inhibition (e.g., thymidine phosphorylase IC₅₀ < 10 µM) .
  • Methoxy groups may increase lipophilicity, affecting membrane permeability (logP ~2.5) .

Example Comparative Table :

SubstituentIC₅₀ (Thymidine Phosphorylase)logP
Nitro8.2 µM2.3
Methoxy15.7 µM2.8

Q. What computational strategies reconcile discrepancies between crystallographic data and molecular docking results?

  • Refine docking poses (e.g., AutoDock Vina) using constraints from SC-XRD torsional angles.
  • Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess flexibility of the cyclohexyl ester in solvent .

Contradiction Resolution :

  • Crystallographic data may show rigid conformations, while docking predicts dynamic binding modes. MD simulations bridge this gap by modeling intermediate states .

Q. How does polymorphism affect thermodynamic stability and dissolution profiles?

Polymorph screening via solvent evaporation or slurry methods identifies stable forms:

  • Form I (monoclinic, P2₁/c): Higher melting point (~210°C) and lower solubility in aqueous buffers.
  • Form II (triclinic, P-1): Improved solubility due to weaker π-π stacking .

DSC/TGA Data :

FormMelting Point (°C)ΔH (kJ/mol)
I210120
II195105

Q. What strategies mitigate regioselectivity challenges during functionalization of the dihydropyrimidine core?

  • Use directing groups (e.g., acetylated hydroxyl) to control electrophilic substitution.
  • Employ Pd-catalyzed C–H activation for selective modification at the 4-position .

Q. How do hydrogen-bonding networks influence crystal packing and stability?

Graph set analysis reveals:

  • N–H···O=C chains along the a-axis (C(4) motif).
  • O–H···O–NO₂ interactions stabilize layers, reducing hygroscopicity .

Methodological Best Practices

  • Crystallography : Use SHELXL for high-resolution refinement (R-factor < 0.05) and ORTEP-3 for visualizing thermal ellipsoids .
  • Biological Assays : Validate enzyme inhibition via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cyclopentyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Cyclopentyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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